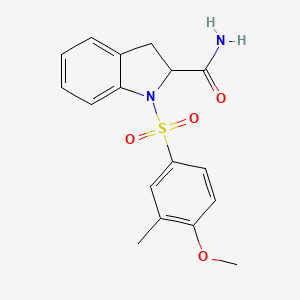

1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

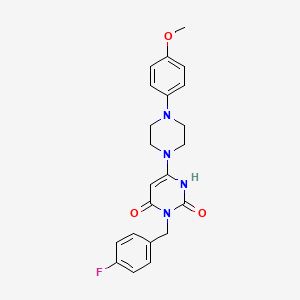

“1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is a small molecule inhibitor. It’s a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives are important types of molecules and natural products that play a main role in cell biology .

Synthesis Analysis

Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine . The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic . Due to this, researchers took interest to synthesize various scaffolds of indole for screening different pharmacological activities .Molecular Structure Analysis

The molecular formula of “1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide” is C17H18N2O4S and its molecular weight is 346.4.Chemical Reactions Analysis

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique

Antagonistic Properties

Substituted indole carboxamides, including compounds structurally related to 1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide, have been identified as potent antagonists of peptidoleukotrienes. These compounds show promise in inhibiting leukotriene receptors, which are significant in the pathology of asthma and other inflammatory diseases. This was demonstrated in a study by Jacobs et al. (1993), where the compound exhibited notable affinity for leukotriene receptors and effectiveness in an asthma model in guinea pigs (Jacobs et al., 1993).

Structure-Activity Relationships

The structure-activity relationships of similar compounds have been extensively studied. For instance, Jacobs et al. (1994) explored various fluorinated indole carboxamides, leading to the discovery of compounds with high affinity for leukotriene receptors. These studies help in understanding how slight modifications in chemical structure can significantly impact biological activity (Jacobs et al., 1994).

Synthesis and Conformation

The synthesis and conformation of related compounds have also been a subject of study. For example, the work by Banerjee et al. (2002) focused on the crystal structure and molecular conformation of a similar sulfonyl indoline compound, providing insights into its potential as an antineoplastic agent (Banerjee et al., 2002).

Applications in Alkaloid Synthesis

Sulfone-substituted indolizines, derived from beta-sulfonyl enamines, show potential utility in alkaloid synthesis. Michael et al. (2004) explored this aspect, indicating the relevance of these compounds in creating complex molecular architectures, which can be important in pharmaceutical research (Michael et al., 2004).

Propriétés

IUPAC Name |

1-(4-methoxy-3-methylphenyl)sulfonyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S/c1-11-9-13(7-8-16(11)23-2)24(21,22)19-14-6-4-3-5-12(14)10-15(19)17(18)20/h3-9,15H,10H2,1-2H3,(H2,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXOMLPQGKKYBGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C(=O)N)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((4-Methoxy-3-methylphenyl)sulfonyl)indoline-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-[3-(3-But-3-ynyldiazirin-3-yl)propanoylamino]pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B3000479.png)

![(E)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B3000481.png)

![3-[(4-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid](/img/structure/B3000483.png)

![2-((3-(1H-benzo[d][1,2,3]triazol-1-yl)-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino)benzoic acid](/img/structure/B3000485.png)

![3-phenyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine dihydrochloride](/img/structure/B3000492.png)

![4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000497.png)

![2-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3000499.png)

![4-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B3000500.png)

![N-(3-ethoxyphenyl)-2-((2-(4-fluorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000501.png)